4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division, particularly in the processes of mitosis and meiosis .
Mode of Action
This compound interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to changes in the cell cycle . Specifically, the compound causes the cell cycle to arrest at the G2/M phase .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle pathway . The G2/M phase of the cell cycle is where DNA replication is checked before the cell proceeds to mitosis or meiosis . By arresting the cell cycle at this phase, the compound prevents the cell from dividing .
Pharmacokinetics
The compound’s ability to inhibit aurka suggests that it can penetrate the cell membrane and reach its target within the cell
Result of Action
The result of the action of this compound is the induction of apoptotic cell death in cells, such as HCT116 human colon cancer cells . This is achieved through the activation of caspases, which are enzymes that play a vital role in programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (4-chloro-6-bromopyrimidine), organoboron compound (3-methoxyphenylboronic acid), palladium catalyst (Pd(PPh3)4), and a base (K2CO3).
Solvent: A mixture of water and an organic solvent like toluene or ethanol.
Temperature: Typically around 80-100°C.
Time: Several hours, depending on the specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like NaH or K2CO3.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(methylamino)pyrimidine
- 6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-6-(3-methoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern and potential pharmacological properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-6-(3-methoxyphenyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEVPPCKUXIGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250700 | |
Record name | 4-Chloro-6-(3-methoxyphenyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862168-12-5 | |
Record name | 4-Chloro-6-(3-methoxyphenyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862168-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(3-methoxyphenyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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